molecular formula C7H13NO3 B13064495 (2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid

(2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13064495
M. Wt: 159.18 g/mol
InChI Key: LCRFCICIBIZKQT-PHDIDXHHSA-N
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Description

(2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a methoxy group at the 4-position and a methyl group at the 1-position. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with a methoxy group and a methyl group in the presence of a chiral catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts. These methods aim to increase yield and reduce production costs while maintaining the desired stereochemistry. The use of biocatalysts, in particular, can offer a more environmentally friendly approach by reducing the need for harsh chemicals and conditions .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

(2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist, interacting with specific molecular targets and pathways. The exact mechanism can vary, but it often involves binding to active sites or allosteric sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid apart from similar compounds is its specific substitution pattern and stereochemistry. The presence of the methoxy group at the 4-position and the methyl group at the 1-position, along with the (2R,4R) configuration, gives it unique chemical and biological properties. These features can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2R,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

LCRFCICIBIZKQT-PHDIDXHHSA-N

Isomeric SMILES

CN1C[C@@H](C[C@@H]1C(=O)O)OC

Canonical SMILES

CN1CC(CC1C(=O)O)OC

Origin of Product

United States

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